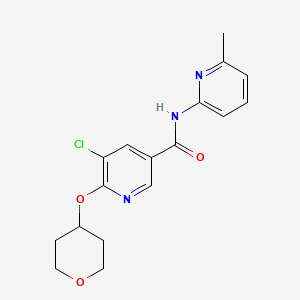
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves the inhibition of CDK4, CDK6, and GSK-3β enzymes. This inhibition leads to the disruption of cellular processes, ultimately resulting in the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exhibits potent anticancer activity in various cancer cell lines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in lab experiments is its potency and specificity towards CDK4, CDK6, and GSK-3β enzymes. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential application in combination therapy with other anticancer agents. Additionally, further studies are needed to explore its potential application in other fields, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a promising chemical compound with potential application in various fields, including medicinal chemistry and drug discovery. Its potency and specificity towards CDK4, CDK6, and GSK-3β enzymes make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential application in other fields.
Synthesemethoden
The synthesis of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves the reaction of 5-chloronicotinamide and 6-methyl-2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of tetrahydro-2H-pyran-4-ol and an acid catalyst. The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been studied for its potential application in drug discovery. It has been found to exhibit inhibitory activity against several enzymes, including CDK4, CDK6, and GSK-3β. These enzymes are involved in various cellular processes, including cell cycle regulation and signaling pathways, making them attractive targets for drug development.
Eigenschaften
IUPAC Name |
5-chloro-N-(6-methylpyridin-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-3-2-4-15(20-11)21-16(22)12-9-14(18)17(19-10-12)24-13-5-7-23-8-6-13/h2-4,9-10,13H,5-8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVMKHDYBJBLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

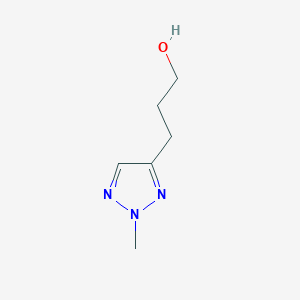
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)
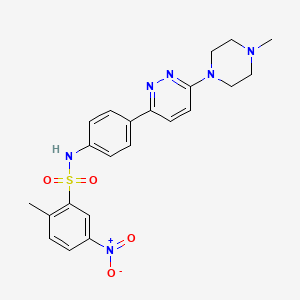
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
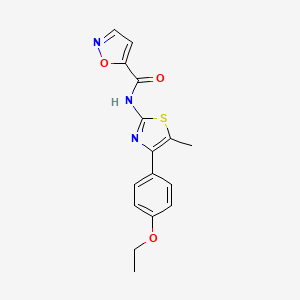
![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)

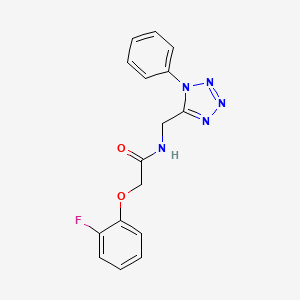
![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)
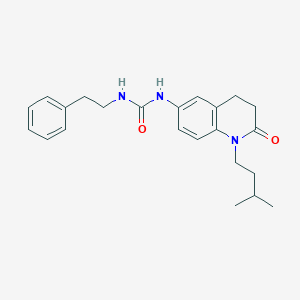
![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)